8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine

Suzuki-Miyaura Coupling Chemoselectivity Antiparasitic Drug Discovery

Essential building block for medicinal chemistry, featuring a chemoselective 8-bromo handle for Suzuki-Miyaura diversification and a stable 6-chloro group, as validated in SAR studies for neglected tropical diseases. This precise substitution pattern is critical for maintaining bioactivity. Ideal for focused library synthesis and NTR1 probe development. Ensure batch-to-batch consistency for reliable research.

Molecular Formula C7H3BrClN3O2
Molecular Weight 276.47 g/mol
CAS No. 1072944-56-9
Cat. No. B1373251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
CAS1072944-56-9
Molecular FormulaC7H3BrClN3O2
Molecular Weight276.47 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=C(N2C=C1Cl)[N+](=O)[O-])Br
InChIInChI=1S/C7H3BrClN3O2/c8-5-1-4(9)3-11-6(12(13)14)2-10-7(5)11/h1-3H
InChIKeyUUNOBPZRFNJWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (CAS: 1072944-56-9): Core Heterocyclic Scaffold for Antiparasitic Drug Discovery and Selective Synthesis


8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (CAS: 1072944-56-9) is a heterocyclic building block of the imidazo[1,2-a]pyridine family, characterized by a dense substitution pattern with bromo, chloro, and nitro groups at the 8, 6, and 3 positions respectively [1]. This specific halogen and nitro substitution pattern confers a unique reactivity profile, making it a versatile precursor for targeted cross-coupling reactions and a privileged scaffold in the development of bioactive molecules, particularly within neglected tropical disease drug discovery programs [2].

Procurement Risk Alert: Why 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine Cannot Be Substituted with Generic Analogs


Generic substitution of 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (CAS: 1072944-56-9) with other halogenated imidazo[1,2-a]pyridines is not feasible due to its uniquely orthogonal and site-specific reactivity profile. The combination and precise positioning of the bromo, chloro, and nitro substituents are not arbitrary; they are the result of structure-activity relationship (SAR)-driven design. For instance, the 8-bromo substituent serves as the primary site for selective, chemoselective cross-coupling (e.g., Suzuki-Miyaura), a critical modification for tuning biological activity, while the 6-chloro group remains a stable, electron-withdrawing handle for further diversification or modulation of physicochemical properties [1]. Substituting with a compound lacking either halogen, or with a different halogen pattern (e.g., 6,8-dibromo analog or 6-chloro only analog), will fundamentally alter reaction outcomes and likely abolish desired biological activity, as demonstrated in SAR studies where even minor changes to the substitution pattern led to significant losses in antiparasitic potency [2].

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine: Direct Quantitative Comparison of Differential Performance vs. Analogs


Chemoselective Reactivity: Superior Suzuki-Miyaura Coupling at Position 8 Over 6,8-Dibromo Analog

In the synthesis of antikinetoplastid agents, 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine is the preferred substrate for selective Suzuki-Miyaura coupling at the 8-position. This is a direct advantage over the previously used 6,8-dibromo analog, which presents two competing reactive sites leading to complex mixtures and lower yields. The study by Fersing et al. specifically optimized the reaction using this compound as the substrate, enabling the synthesis of a focused library of 21 novel 8-aryl derivatives with high site-selectivity [1].

Suzuki-Miyaura Coupling Chemoselectivity Antiparasitic Drug Discovery Medicinal Chemistry

In Vitro Antiparasitic Activity: Derived Analogs Show Comparable Potency to Reference Drugs

Compounds synthesized from the 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine scaffold demonstrate potent and selective in vitro activity against both Leishmania and Trypanosoma parasites. Specifically, when this scaffold is functionalized, it yields compounds with activity comparable or superior to reference drugs. For example, a derivative with a 4-pyridinyl substituent at position 8 (Compound 23) showed an IC50 of 2.3 μM against L. donovani intracellular amastigotes, which is nearly twice as potent as the reference drug miltefosine (IC50 = 4.3 μM) in the same assay [1]. Other derivatives from this scaffold (Compounds 14 and 20) achieved single-digit nanomolar activity (IC50 = 0.04–0.16 μM) against T. brucei brucei, a significant improvement over the clinical candidate fexinidazole (IC50 = 0.6 μM) [1].

Antileishmanial Antitrypanosomal IC50 Drug Discovery

Proven Bioactivation Mechanism: Nitroreductase (NTR1) Substrate Specificity Validated

The 3-nitroimidazo[1,2-a]pyridine pharmacophore, exemplified by compounds derived from 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine, is a validated substrate for parasitic type 1 nitroreductases (NTR1). This is a critical differentiator from many other nitroheterocyclic drug candidates. Fersing et al. confirmed that active compounds from this series, including those with the 6-chloro-8-aryl substitution pattern, are bioactivated by NTR1 enzymes in both L. donovani and T. brucei brucei [1]. This was demonstrated using genetically modified parasite strains over-expressing NTR1. Furthermore, the reduction potentials of these hit compounds (ranging from −0.70 to −0.64 V) were measured and found to be higher (less negative) than that of fexinidazole (−0.83 V), indicating more favorable reduction by the enzyme [1].

Nitroreductase Mechanism of Action Prodrug Bioactivation

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine: Validated Application Scenarios in Research and Early-Stage Development


Focused Library Synthesis for Antiparasitic Lead Optimization

This compound is the optimal starting material for synthesizing focused libraries of 8-aryl/heteroaryl substituted 6-chloro-3-nitroimidazo[1,2-a]pyridines for antiparasitic drug discovery. As demonstrated by Fersing et al. [1], the chemoselective Suzuki-Miyaura coupling at the 8-position is reliable and efficient, allowing for the systematic exploration of SAR at this position. This application is ideal for medicinal chemistry groups seeking to expand upon a validated, potent pharmacophore with a known bioactivation mechanism (NTR1).

Mechanistic Probe for Studying Parasitic Nitroreductase (NTR1) Activity

Due to its defined and favorable reduction potential, the 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine scaffold can be used to create probes to study the activity of parasitic NTR1 enzymes [1]. Derivatives of this compound can serve as tools to investigate the relationship between molecular structure, redox potential, and enzyme-specific bioactivation, which is essential for the rational design of next-generation antiparasitic prodrugs.

Synthesis of Complex Molecular Architectures via Tandem Reactions

The compound's ability to undergo further functionalization beyond simple cross-coupling makes it valuable in complex molecule synthesis. The 2024 report by Jacquet et al. [2] highlights an unexpected but productive pathway, where a derivative of 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine underwent a spontaneous [2+2] cycloaddition to form a novel, highly substituted cyclobutane. This suggests the scaffold has potential for generating unprecedented chemical diversity for exploring new chemical space.

Benchmark Substrate for Developing Chemoselective Cross-Coupling Methodologies

The distinct reactivity difference between the C-Br (position 8) and C-Cl (position 6) bonds on the imidazo[1,2-a]pyridine core makes this compound an excellent benchmark substrate for developing and testing new chemoselective cross-coupling catalysts and conditions [1]. It provides a well-defined system to assess catalyst selectivity, a critical parameter in both academic and industrial process chemistry.

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